molecular formula C12H15NO2 B2899214 5-(Hydroxymethyl)-5-phenylpiperidin-2-one CAS No. 1909308-61-7

5-(Hydroxymethyl)-5-phenylpiperidin-2-one

Cat. No.: B2899214
CAS No.: 1909308-61-7
M. Wt: 205.257
InChI Key: DUULYRKQZCMHPF-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-5-phenylpiperidin-2-one is an organic compound that belongs to the class of piperidinones This compound is characterized by a piperidine ring substituted with a hydroxymethyl group and a phenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and benzaldehyde.

    Formation of Intermediate: The initial step involves the condensation of piperidine with benzaldehyde to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Hydroxymethylation: The final step involves the hydroxymethylation of the amine using formaldehyde under basic conditions to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-5-phenylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 5-(Carboxymethyl)-5-phenylpiperidin-2-one.

    Reduction: 5-(Hydroxymethyl)-5-phenylpiperidin-2-ol.

    Substitution: 4-Nitro-5-(hydroxymethyl)-5-phenylpiperidin-2-one (in the case of nitration).

Scientific Research Applications

5-(Hydroxymethyl)-5-phenylpiperidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)-2-furaldehyde: Another compound with a hydroxymethyl group, but with a furan ring instead of a piperidine ring.

    5-(Hydroxymethyl)-2-pyrrolidone: Similar structure but with a pyrrolidone ring.

    5-(Hydroxymethyl)-5-methylpiperidin-2-one: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

5-(Hydroxymethyl)-5-phenylpiperidin-2-one is unique due to the presence of both a hydroxymethyl group and a phenyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

5-(Hydroxymethyl)-5-phenylpiperidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a hydroxymethyl group and a phenyl substituent. This structure is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Cell Signaling Modulation : It influences various signaling pathways, potentially affecting gene expression and cellular metabolism.
  • Cytotoxic Effects : Certain studies indicate that this compound can induce cytotoxicity in cancer cell lines, making it a candidate for anticancer therapies.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Target/Effect IC50 Value (µM) Reference
AntiproliferativeVarious cancer cell lines1.25 - 8.44
Enzyme InhibitionDMT1 (Divalent Metal Transporter)Not specified
CytotoxicitySK-MEL-5 melanomaLethal at high doses

Case Studies

Several studies have explored the antiproliferative effects of this compound on cancer cell lines:

  • Study on Melanoma Cells : One study found that this compound exhibited significant growth inhibition against SK-MEL-5 melanoma cells, with an IC50 value indicating potent cytotoxicity at concentrations as low as 1.41 µM. This suggests potential utility in melanoma treatment .
  • Broad-Spectrum Antiproliferative Activity : In a comprehensive screening against a panel of 60 cancer cell lines, compounds derived from similar structures demonstrated broad-spectrum activity, with some derivatives showing IC50 values below 3 µM across multiple cancer types .

Research Findings

Recent research has highlighted the potential therapeutic applications of this compound:

  • Anticancer Potential : The compound's ability to inhibit cell growth in various cancer types positions it as a promising candidate for drug development.
  • Mechanistic Insights : Studies indicate that the mechanism involves both direct cytotoxic effects and modulation of key metabolic pathways, particularly through enzyme inhibition .
  • Safety Profile : While effective at lower doses, higher concentrations have shown toxicity, emphasizing the need for careful dosage management in therapeutic applications.

Properties

IUPAC Name

5-(hydroxymethyl)-5-phenylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-9-12(7-6-11(15)13-8-12)10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUULYRKQZCMHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1=O)(CO)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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